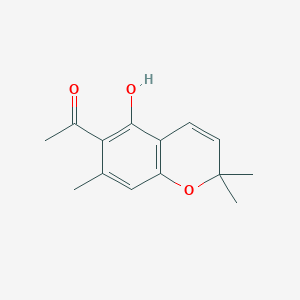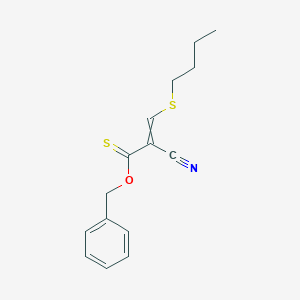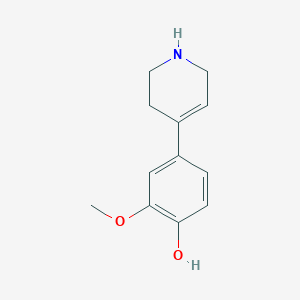
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is a compound that features a methoxy group and a tetrahydropyridinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can be achieved through several methods. One documented method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in acetone under reflux conditions . Another approach includes the use of stoichiometric condensation reactions involving creosol (2-methoxy-4-methylphenol) and short-chain aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its neuroprotective effects, particularly in relation to Parkinson’s disease.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act on dopaminergic neurons in the brain, similar to the neurotoxic prodrug MPTP, which crosses the blood-brain barrier and selectively targets these neurons . This interaction can lead to various biological effects, including neuroprotection or neurotoxicity, depending on the context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance to Parkinson’s disease research.
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the tetrahydropyridinyl group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar in having a methoxy group and a tetrahydropyridinyl-like structure.
Uniqueness
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
90684-19-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-10(2-3-11(12)14)9-4-6-13-7-5-9/h2-4,8,13-14H,5-7H2,1H3 |
InChI Key |
WWAKCFYJVOQDNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
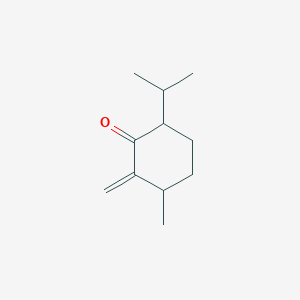
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
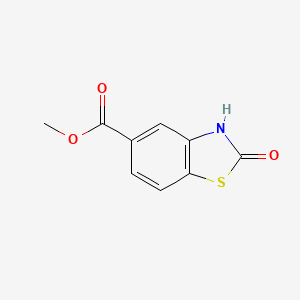
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
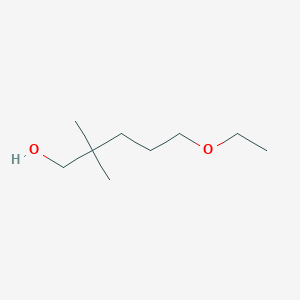
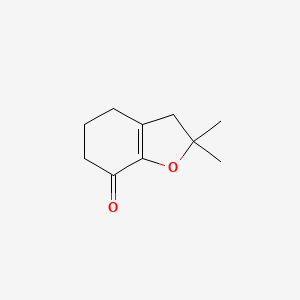
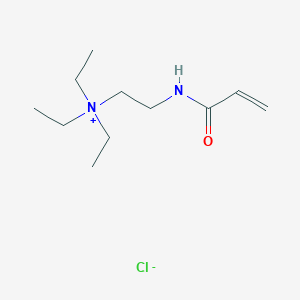

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
